Tridecane

Descripción general

Descripción

Tridecane (C₁₃H₂₈) is a straight-chain alkane classified as a volatile organic compound (VOC). It is widely detected in biological and environmental systems, serving roles ranging from biomarkers in disease diagnosis to semiochemicals in insect communication. Key properties include a molecular weight of 184.36 g/mol, boiling point of 232°C, and vapor pressure of 10 Pa .

In medical research, this compound is identified in breath samples of tuberculosis (TB) patients, with elevated concentrations in multidrug-resistant TB (MDR-TB) compared to non-resistant TB and control groups . In entomology, it is a dominant compound in the defensive secretions of stink bugs (e.g., Halyomorpha halys) and is crucial for distinguishing life stages and aggregation behaviors . Additionally, this compound serves as an indicator of healthy button mushrooms (Agaricus bisporus) in agricultural studies .

Métodos De Preparación

Wurtz Coupling: Alkyl Halide Condensation

The Wurtz reaction, a classical method for alkane synthesis, is a cornerstone in tridecane production. This approach involves the coupling of alkyl halides in the presence of sodium metal, yielding longer-chain alkanes. A 2010 patent (CN101891575A) details a one-pot synthesis of n-tridecane alongside n-decane and n-hexadecane, achieving 96–98% purity through meticulous control of reaction parameters .

Reaction Mechanism

The process initiates with bromopentane (C₅H₁₁Br) and bromooctane (C₈H₁₇Br) mixed in a 1:1 molar ratio. Sodium metal (21 mol) facilitates dehalogenation, coupling the alkyl radicals to form this compound:

5\text{H}{11}\text{Br} + 2 \text{C}8\text{H}{17}\text{Br} + 4 \text{Na} \rightarrow \text{C}{13}\text{H}{28} + 4 \text{NaBr} + \text{C}5\text{H}{11}-\text{C}8\text{H}{17} \ (\text{minor byproduct})

The exothermic reaction requires temperature control at 120–160°C to prevent undesired side products .

Optimized Protocol

-

Reagent Preparation : Bromopentane (1,510.5 g, 10 mol) and bromooctane (1,931.5 g, 10 mol) are combined to form a bromoalkane mixture.

-

Sodium Activation : Sodium metal (483 g, 21 mol) is sliced into 1 × 3 cm² pieces to enhance reactivity.

-

Reaction Setup : The bromoalkane mixture and sodium are added to a three-necked flask equipped with a stirrer, reflux condenser, and temperature probe.

-

Temperature Control : The mixture is heated to 80°C, after which exothermic heat sustains the reaction at 120–140°C. Residual bromoalkanes are dripped incrementally to maintain reflux.

-

Quenching and Purification : Ethanol (95%, 400 g) and water (1,000 mL) neutralize excess sodium. The organic layer is washed to neutrality, dried with anhydrous MgSO₄, and distilled at 260–280°C. Fractional distillation isolates this compound (boiling point: 234°C) from decane (174°C) and hexadecane (287°C) .

Table 1: Key Parameters for Wurtz Synthesis of this compound

| Parameter | Value/Detail |

|---|---|

| Alkyl Halides | Bromopentane, Bromooctane (1:1 molar) |

| Sodium Quantity | 483 g (21 mol) |

| Reaction Temperature | 120–160°C |

| Distillation Range | 260–280°C |

| Yield | 600 g (98% purity) |

Natural Extraction from Essential Oils

This compound occurs naturally as a volatile component in plants such as Piper aduncum and Abelmoschus esculentus. Isolation involves steam distillation or solvent extraction, though these methods are less industrially viable due to low yields (<1% w/w) . For instance, hydrodistillation of Piper aduncum leaves yields this compound alongside terpenoids, necessitating further chromatographic purification . While environmentally benign, scalability challenges limit this route to niche applications.

Industrial-Scale Production Considerations

The Wurtz method dominates industrial production due to its high yield and scalability. Critical factors include:

-

Raw Material Availability : Bromoalkanes are commodity chemicals with stable supply chains.

-

Energy Efficiency : Exothermic reactions reduce external heating requirements, lowering operational costs.

-

Safety Protocols : Sodium metal’s pyrophoric nature mandates inert atmospheres and rigorous moisture control .

Purity and Quality Control

Post-synthesis purification is paramount. Gas chromatography (GC) analysis of the distilled fraction confirms this compound’s purity, while nuclear magnetic resonance (NMR) verifies structural integrity. Impurities like unreacted alkyl halides or sodium residues are mitigated through repeated water washes and magnesium sulfate drying .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Organic Synthesis

Tridecane serves as a solvent in organic synthesis processes due to its non-polar nature. It is utilized in the production of various chemical compounds and materials, including paraffin waxes and lubricants. Its ability to dissolve a wide range of organic compounds makes it an essential component in laboratories and manufacturing settings .

1.2 Fuel Research

this compound is investigated in jet fuel research due to its properties that mimic those of conventional jet fuels. It is often used as a model compound to study combustion characteristics and fuel performance under various conditions. Research indicates that this compound can provide insights into the behavior of longer-chain hydrocarbons found in aviation fuels .

1.3 Paper Processing Industry

In the paper processing industry, this compound is employed as a component in coatings and additives that enhance the quality and durability of paper products. Its hydrophobic nature aids in water resistance, making it valuable for producing high-quality paper .

Environmental Applications

2.1 Wastewater Treatment

this compound is one of the major hydrocarbons found in wastewater and soil, necessitating effective removal methods. Studies have explored its diffusion properties in porous materials like kaolinite, which can be used to develop chemically inert membranes for filtration applications. The self-diffusion characteristics of this compound in such systems are critical for optimizing membrane technologies aimed at environmental remediation .

2.2 Insect Defense Mechanism

this compound has been identified as a chemical secreted by certain insects as a defense mechanism against predators. This application highlights its role in ecological interactions and potential uses in developing natural insect repellents .

Scientific Research Applications

3.1 Molecular Mobility Studies

Recent studies have utilized this compound to investigate molecular mobility within porous media using techniques like pulsed magnetic field gradient nuclear magnetic resonance (PMFG NMR). These studies reveal how this compound behaves under different temperature conditions and pore filling scenarios, providing insights into mass transfer processes relevant for various scientific fields .

3.2 Model System for Polyethylene

this compound has been used as a model system to study polyethylene's properties due to its structural similarities with alkanes. Research has focused on understanding pre-breakdown phenomena in polyethylene when stressed by transient conditions, which can inform material science applications .

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Solvent for chemical reactions | Effective for dissolving non-polar compounds |

| Fuel Research | Jet fuel model compound | Mimics combustion properties of aviation fuels |

| Paper Processing | Coatings and additives | Enhances water resistance and durability |

| Environmental Remediation | Wastewater treatment | Diffusion characteristics aid membrane technology |

| Insect Defense | Chemical defense mechanism | Used by insects to repel predators |

| Molecular Studies | PMFG NMR experiments | Insights into molecular mobility in porous media |

| Polyethylene Research | Model system | Studies on stress-induced breakdown phenomena |

Case Studies

Case Study 1: Self-Diffusion of this compound in Kaolinite

A study investigated the self-diffusion coefficients of this compound molecules within macroporous kaolinite using PMFG NMR techniques. The results indicated increased translational mobility at elevated temperatures, highlighting the potential for optimizing membrane technologies for environmental applications .

Case Study 2: this compound as a Model Compound for Fuel Research

Research on this compound's combustion characteristics has provided valuable data for developing more efficient jet fuels. The findings suggest that understanding this compound's behavior can lead to improvements in fuel formulations that enhance performance while reducing emissions .

Mecanismo De Acción

El tridecano ejerce sus efectos principalmente a través de sus propiedades físicas en lugar de interacciones moleculares específicas. Como disolvente no polar, puede disolver otras sustancias no polares, facilitando diversas reacciones y procesos químicos. En sistemas biológicos, el papel del tridecano como feromona implica su interacción con los receptores olfativos en los insectos, provocando respuestas conductuales .

Compuestos Similares:

Dodecano (C₁₂H₂₆): Otro alcano con un átomo de carbono menos que el tridecano. Comparte propiedades físicas y químicas similares, pero tiene un punto de ebullición ligeramente más bajo.

Tetradecano (C₁₄H₃₀): Un alcano con un átomo de carbono más que el tridecano.

Singularidad del Tridecano: La posición única del tridecano en la serie de alcanos, con trece átomos de carbono, le confiere puntos de ebullición y fusión específicos que lo hacen adecuado para aplicaciones industriales y de investigación particulares. Su papel como feromona en ciertas especies de insectos también lo distingue de otros alcanos .

Comparación Con Compuestos Similares

Tridecane belongs to the n-alkane series, which includes compounds with varying carbon chain lengths. Below is a detailed comparison with structurally similar alkanes:

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (Pa) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₈ | 184.36 | 232 | 10 | Insoluble |

| Decane | C₁₀H₂₂ | 142.29 | 174 | 190 | Insoluble |

| Undecane | C₁₁H₂₄ | 156.31 | 196 | 45 | Insoluble |

| Dodecane | C₁₂H₂₆ | 170.34 | 216 | 18 | Insoluble |

| Tetradecane | C₁₄H₃₀ | 198.39 | 252 | 4.5 | Insoluble |

| Pentadecane | C₁₅H₃₂ | 212.42 | 270 | 2.1 | Insoluble |

Key Observations :

- Volatility : Shorter-chain alkanes (e.g., decane) exhibit higher volatility (lower boiling points, higher vapor pressures) compared to this compound. Longer-chain alkanes (e.g., tetradecane) are less volatile .

- Biodegradation : In sludge treatment, alkanes with fewer than 17 carbons (e.g., undecane, dodecane, this compound) are more readily degraded than longer-chain homologs .

Medical Diagnostics

- This compound: Elevated concentrations in MDR-TB breath samples (1.5–2× higher than TB and 3–5× higher than controls) suggest its utility as a progression marker. However, its presence in some controls necessitates complementary VOC profiling for accurate diagnosis .

- Decane: Detected in TB samples but lacks concentration-dependent diagnostic significance .

Insect Semiochemistry

- This compound : Dominates defensive secretions in H. halys adults (89.7% abundance) and is a key discriminator in chemical patterns across life stages .

- E-2-Decenal : Co-occurs with this compound in stink bugs but is more abundant in disturbed insects, indicating a role in active defense .

Agricultural Indicators

- This compound : A marker of healthy mushrooms; its absence correlates with fungal infection .

- Dodecane: Found in both healthy and infected samples, reducing its diagnostic utility .

Structural Analogs and Derivatives

While this compound itself is a linear alkane, structurally complex derivatives have been reported:

- Tricyclo-[7.3.1.0³,⁷]this compound: A polycyclic polyprenylated acylphloroglucinol (PPAP) core structure in Hypericum wilsonii, exhibiting anti-inflammatory activity via COX-2 inhibition .

Research Implications and Limitations

- Diagnostic Use: this compound’s specificity is context-dependent. In TB, concentration gradients enhance its value, but overlapping presence in controls requires multi-VOC analysis .

- Ecological Studies : In stink bugs, this compound abundance varies with life stage and environmental stress, complicating its use as a standalone biomarker .

- Analytical Methods : this compound is frequently used as an internal standard in GC-MS due to its stable detection properties .

Actividad Biológica

Tridecane, a straight-chain alkane with the chemical formula , is a component found in various natural products and has been studied for its biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and potential antitumor properties, supported by data tables and relevant case studies.

This compound is a colorless liquid at room temperature and is part of the alkane family. Its physical properties include:

- Molecular Weight : 184.4 g/mol

- Density : 0.826 g/cm³

- Boiling Point : 246 °C

1. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. A study analyzing the essential oil composition of certain plants revealed that this compound constituted approximately 13.18% of the total components. The essential oil demonstrated significant in vitro antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 4.00 mg/ml against pathogens like Streptococcus pyogenes and Streptococcus agalactiae .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/ml) |

|---|---|

| Streptococcus pyogenes | 0.125 - 4.00 |

| Streptococcus agalactiae | 0.125 - 4.00 |

2. Antioxidant Activity

This compound has been evaluated for its antioxidant potential. In a study that assessed the essential oil's ability to reduce diphenylpicrylhydrazine (DPPH), the IC50 value was found to be 3.66 mg/ml, indicating moderate antioxidant activity . Additionally, it was shown to prevent the degradation of deoxyribose with an IC50 of 17.4 µg/ml.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value |

|---|---|

| DPPH Reduction | 3.66 mg/ml |

| Deoxyribose Degradation | 17.4 µg/ml |

3. Antitumor Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines using the MTT assay method. It was noted that this compound exhibited significant cytotoxicity against several human cancer cell lines, with the highest activity observed in the CCRF-CEM cell line (IC50 = 46.01 µg/ml after 24 hours) .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/ml) |

|---|---|

| HepG2 | Not specified |

| Caco-2 | Not specified |

| CCRF-CEM | 46.01 |

| HeLa | Not specified |

| MiaPaCa-2 | Not specified |

| MCF-7 | Not specified |

Case Study: Essential Oils and this compound

A comprehensive study published in PubMed investigated the biological activities of essential oils containing this compound as a major component . The research highlighted its effectiveness not only as an antimicrobial agent but also as an antioxidant and potential anticancer compound.

Case Study: Bacterial Endophytes

Another study focused on bacterial endophytes associated with Alectra sessiliflora, which produced crude extracts containing various bioactive compounds, including this compound derivatives . These extracts exhibited significant antibacterial and antitumor activities against several human cancer cell lines.

Análisis De Reacciones Químicas

Combustion Reactions

Tridecane undergoes complete combustion in the presence of oxygen, producing carbon dioxide and water:

This exothermic reaction is fundamental to its role as a fuel component . Under insufficient oxygen or high-temperature conditions, incomplete combustion may yield carbon monoxide (CO) and soot .

Oxidation Mechanisms and Kinetic Studies

Low-temperature oxidation of n-tridecane is critical for understanding diesel combustion dynamics. A skeletal mechanism (49 species, 85 reactions) was developed to model ignition behavior across temperatures (600–1200 K) and pressures (1–50 atm) :

Key Oxidation Pathways:

-

Low-Temperature (650 K): Dominated by cool-flame chemistry involving O₂ addition to alkyl radicals (e.g., C₃H₇), forming hydroperoxides (ROOH) that decompose to aldehydes (C₃H₇CHO, CH₂O) .

-

Negative-Temperature Coefficient (NTC) Region (850 K): Reduced reactivity due to competing peroxide decomposition and chain-termination steps .

-

High-Temperature (1100 K): Rapid H-abstraction reactions produce small radicals (CH₃, C₂H₅), leading to fast ignition .

Validation Data:

| Parameter | Detailed Mechanism (1493 species) | Skeletal Mechanism (49 species) | Error Margin |

|---|---|---|---|

| Ignition Delay (650 K) | 2.8 ms | 2.7 ms | ±3.5% |

| Ignition Delay (1100 K) | 0.15 ms | 0.14 ms | ±6.7% |

This mechanism accurately replicates pressure-dependent ignition delays and lean/stoichiometric equivalence ratios .

Reactive Incompatibilities

This compound reacts violently with strong oxidizing agents:

-

Nitric Acid (HNO₃): Causes charring and subsequent ignition of unreacted hydrocarbon .

-

Ozone (O₃): Potential for explosive decomposition under concentrated conditions .

No significant reactivity is observed with aqueous acids, alkalis, or reducing agents under standard conditions .

Kinetic Parameters for Elementary Reactions

Rate constants for this compound-derived radicals follow Arrhenius behavior:

| Reaction | A (cm³/mol·s) | n | E (kJ/mol) | Source |

|---|---|---|---|---|

| C₃H₇ + O₂ → C₃H₇O₂ | 1.2×10¹² | 0.21 | 8.4 | |

| C₃H₇O₂ → C₃H₆ + HO₂ | 4.5×10¹¹ | -0.32 | 62.1 | |

| CH₃ + CH₃ → C₂H₆ | 2.4×10¹³ | 0 | 0 |

These parameters are critical for modeling combustion efficiency and emission profiles .

Q & A

Basic Research Questions

Q. How can gas chromatography (GC) be optimized for accurate detection and quantification of tridecane in environmental or biological samples?

Methodological Answer: To optimize GC analysis for this compound, use high-purity columns (e.g., non-polar stationary phases) and temperature-programmed methods. Retention indices (IT) should be calibrated using isothermal and programmed heating rates to resolve co-eluting hydrocarbons. SupraSolv solvents are recommended for minimizing interference . Pre-concentration techniques, such as solid-phase microextraction (SPME), enhance sensitivity for trace-level this compound detection in volatile organic compound (VOC) studies .

Q. What key physicochemical properties of this compound are critical for experimental design in fluid dynamics or material science?

Methodological Answer: this compound’s kinematic viscosity (temperature- and pressure-dependent) and surface tension are pivotal for modeling coating flows or solvent-resin interactions. Experimental data at 60°C show viscosity increases by ~8% at 100 MPa, requiring pressure-controlled rheometers for validation . Surface-tension-driven flows can be studied using solvents like this compound paired with resins of contrasting surface energies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: avoid inhalation/contact using fume hoods and PPE (gloves, goggles). For spills, suppress dust formation and use absorbents (e.g., vermiculite). Waste must be disposed via certified hazardous waste channels, avoiding drainage .

Advanced Research Questions

Q. How can discrepancies between simulated and experimental viscosity values for this compound under high-pressure conditions be resolved?

Methodological Answer: Systematic errors in non-equilibrium molecular dynamics (NEMD) simulations may arise from force-field inaccuracies or shear-rate sampling. Calibrate simulations using experimental benchmarks (e.g., Daug et al.’s data at 60°C ). Adjust cutoff radii and thermostat algorithms to improve agreement within 4% error margins. Pressure-dependent corrections for density modeling are critical .

Q. Why does this compound attract the predatory insect Orius insidiosus without enhancing egg predation rates in agroecological systems?

Methodological Answer: Behavioral assays (olfactometry, field traps) show this compound acts as an arrestant, not a feeding stimulant. Pair this compound with prey-derived kairomones (e.g., (E)-2-decenal) to test synergistic effects. Video-tracking predator-prey interactions in controlled greenhouse trials can clarify foraging inhibition mechanisms .

Q. What methodological approaches improve this compound’s integration into multi-compound VOC profiles for reliable pest detection?

Methodological Answer: Combine this compound with co-emitted volatiles (e.g., dodecane, 4-oxo-(E)-2-hexenal) using GC–MS and multivariate analysis (PCA or PLS-DA) to distinguish pest-specific signatures. Field validation requires synchronized sampling of diapausing and active insect populations to account for emission variability .

Q. How do thermodynamic models account for this compound’s phase behavior in supercritical fluid applications?

Methodological Answer: Use equations of state (e.g., Peng-Robinson) with binary interaction parameters for CO2-tridecane systems. Validate phase equilibria (liquid-liquid-vapor) via high-pressure view cells and Raman spectroscopy. Adjust computational parameters for carbon chain flexibility and rotational entropy .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting data on this compound’s role as a predator attractant versus its ecological inefficacy?

Methodological Answer: Conduct meta-analyses of lab vs. field studies to identify context-dependent variables (e.g., ambient VOC interference). Use mark-recapture experiments with isotopic labeling to track predator movement in this compound-enriched environments. Triangulate behavioral data with egg predation rates to resolve mechanistic gaps .

Propiedades

IUPAC Name |

tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYFAKIEWZDVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

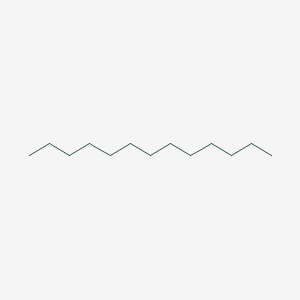

CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tridecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tridecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027266 | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor., Liquid, A clear, straw-yellow, oily liquid; [CAMEO] | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455.7 °F at 760 mmHg (NTP, 1992), 235.4 °C, 235.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

175 °F (USCG, 1999), 94 °C (201 °F) - closed cup | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0047 mg/L, Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride, 4.7e-06 mg/mL at 25 °C | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.756 (USCG, 1999) - Less dense than water; will float, 0.7564 g/cu cm at 20 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.52 mmHg (USCG, 1999), 0.05 [mmHg], 0.0375 mm Hg at 25 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, An oily straw yellow clear liquid | |

CAS No. |

629-50-5 | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3LZF0L939 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.1 °F (NTP, 1992), -5.35 °C, -5.5 °C | |

| Record name | TRIDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tridecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.